molecular formula C5H12N2 B1624003 3-Methylbutanimidamide CAS No. 67777-12-2

3-Methylbutanimidamide

Cat. No.: B1624003
CAS No.: 67777-12-2
M. Wt: 100.16 g/mol
InChI Key: NWMAYMXDONWXTE-UHFFFAOYSA-N
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Description

3-Methylbutanimidamide is a chemical compound with the molecular formula C5H12N2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used in research due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylbutanimidamide can be synthesized through several methods. One common synthetic route involves the reaction of 3-methylbutanenitrile with ammonia under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of 3-methylbutanenitrile and ammonia into the reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Methylbutanimidamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the imidamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are usually conducted in anhydrous solvents.

    Substitution: Nucleophiles such as halides or alkoxides are used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

    Oxidation: Amides or nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted imidamides depending on the nucleophile used.

Scientific Research Applications

3-Methylbutanimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Methylbutanimidamide involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions. The pathways involved in its reactivity include nucleophilic addition and substitution mechanisms. The compound’s effects are mediated through its ability to form stable intermediates and products with other reactants.

Comparison with Similar Compounds

3-Methylbutanimidamide can be compared with other similar compounds, such as:

    3-Methylbutanenitrile: A precursor in the synthesis of this compound.

    3-Methylbutanamide: An oxidation product of this compound.

    3-Methylbutylamine: A reduction product of this compound.

The uniqueness of this compound lies in its specific reactivity and the range of reactions it can undergo, making it a versatile compound in scientific research.

Properties

IUPAC Name

3-methylbutanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H3,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMAYMXDONWXTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407997
Record name 3-methylbutanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67777-12-2
Record name 3-methylbutanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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